molecular formula C10H8O B8604761 2-Methyleneindanone

2-Methyleneindanone

Cat. No. B8604761
M. Wt: 144.17 g/mol
InChI Key: KIHZRNKAKDXATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359277B2

Procedure details

To a 0° C. solution of LiHMDS (0.65 mL, 0.6 M in THF) was added a solution of 1-indanone (26 mg, 0.19 mmol) in THF (1.0 mL). The reaction mixture was allowed to warm to room temperature over 20 min, and then CF3CO2CH2CF3 was added (55 μL, 0.41 mmol). After an additional 20 min at room temperature, saturated aqueous NH4Cl (5 mL) was added, and the resulting mixture was extracted with EtOAc (3×5 mL). The organics were dried over Na2SO4 and concentrated under reduced pressure. Without purification, the crude mixture was immediately subjected to general procedure B. SiO2 flash chromatography (25% EtOAc in hexanes) afforded the 2-methlyene-1-indanone as a yellow oil (28 mg) in 98% yield.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]1(=[O:20])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12]1.[C:21](C(OCC(F)(F)F)=O)(F)(F)F.[NH4+].[Cl-]>C1COCC1>[CH2:21]=[C:12]1[CH2:13][C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]1=[O:20] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.65 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
26 mg
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(=O)OCC(F)(F)F
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Without purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C=C1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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